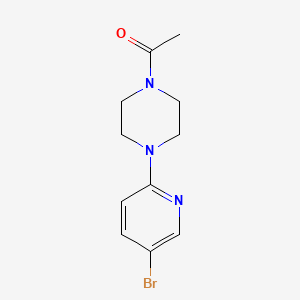

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone

Overview

Description

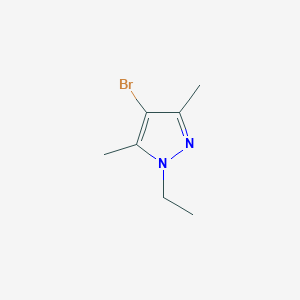

“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 and its molecular formula is C11H14BrN3O . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .

Molecular Structure Analysis

The molecular structure of “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” consists of a piperazine ring attached to a bromopyridine group and an ethanone group . The exact mass of the compound is 283.03200 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a LogP value of 1.51550, indicating its lipophilicity .Scientific Research Applications

Chemical Properties and Safety Information

“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the CAS Number: 494771-76-5 and a molecular weight of 284.16 . It is a solid substance stored at room temperature in an inert atmosphere .

Biological Research Applications

A series of novel pyrimidine-based thiourea compounds, which include “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone”, have been synthesized and investigated for their enzyme inhibitory potential against α-glucosidase . This enzyme plays a crucial role in treating type II diabetes mellitus . Some of these compounds delivered better inhibition than the reference compound acarbose .

Pharmacological Applications

Amino pyrimidine derivatives, including “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone”, display a wide range of biological activities. They have been found to have antibacterial, antitumor, antifungal, antidepressant, and antiviral effects .

Drug Discovery Applications

“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” and its derivatives have been widely used as pharmacophores for drug discovery . Researchers have pursued the synthesis of pyrimidine thiourea analogs, which manifest multiple important biological effects and are the basis for target-oriented synthesis .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been observed to interact with various cellular targets, leading to a range of biological effects .

Mode of Action

It’s known that the compound can interact with its targets, leading to changes at the molecular and cellular levels . The presence of the bromopyridinyl and acetylpiperazino groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Similar compounds have been observed to modulate various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight (28416 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have been observed to induce changes in cellular processes, such as increased phosphorylation of certain proteins .

properties

IUPAC Name |

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIUYPWBDOIIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620004 | |

| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone | |

CAS RN |

494771-76-5 | |

| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

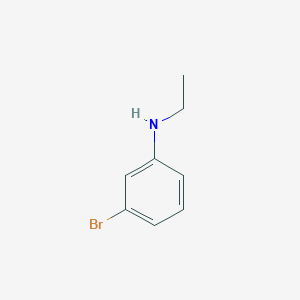

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)